
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole” is a chemical compound . It is a biochemical used for proteomics research . The molecular formula of this compound is C9H14N2S2 and it has a molecular weight of 214.35 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole” are not fully detailed in the search results. We know its molecular formula is C9H14N2S2 and its molecular weight is 214.35 , but properties like melting point, boiling point, and solubility are not provided.Scientific Research Applications
Corrosion Inhibition
Research has shown that bipyrazolic compounds, which include structures similar to 3,5-Dimethyl-4-(1,3-dithianyl)-1-phenylpyrazole, demonstrate significant inhibitory effects on the corrosion of pure iron in acidic media. These compounds act as efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor. Potentiodynamic polarization studies suggest that such compounds function as mixed-type inhibitors without altering the mechanism of hydrogen evolution, indicating their potential as protective agents against corrosion in industrial applications (Chetouani et al., 2005).
Synthesis of Fungicide Analogues
The compound has been explored in the synthesis of structural analogues of systemic fungicides like carboxin. Research in this area focuses on the development of novel compounds that could serve as more effective or safer fungicides for agricultural use. Methods for synthesizing such analogues, including 1,3-dimethyl-N-phenylpyrazole-4-carboxamid, have been described, underscoring the compound's role in advancing agricultural chemical research (Huppatz, 1983).
Pharmaceutical Research
Compounds structurally related to 3,5-Dimethyl-4-(1,3-dithianyl)-1-phenylpyrazole have been investigated for their pharmacological properties, including inhibitory activity on specific enzymes such as cyclic GMP phosphodiesterase. This type of research is crucial for the development of new therapeutic agents, particularly for cardiovascular diseases where such enzymes play a key role (Dumaitre & Dodic, 1996).
Material Science and Polymer Chemistry
In material science, the compound has been utilized in the synthesis of functional polymers. For instance, atom-economical synthesis of poly(pyrazolylnaphthalene)s involves the oxidative polycoupling of phenylpyrazole and internal diynes, demonstrating the compound's utility in creating high-performance materials with potential applications in various industries, from electronics to coatings (Gao et al., 2013).
Analytical Chemistry
In analytical chemistry, derivatives of 3,5-Dimethyl-4-(1,3-dithianyl)-1-phenylpyrazole have been synthesized and characterized, providing insights into their structural properties and potential applications in chemical analysis, sensor development, and more (Asiri & Khan, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-dithian-2-yl)-3,5-dimethyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S2/c1-11-14(15-18-9-6-10-19-15)12(2)17(16-11)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDNGHHWVWJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3SCCCS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652559 |
Source


|
| Record name | 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole | |
CAS RN |
201008-67-5 |
Source


|
| Record name | 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


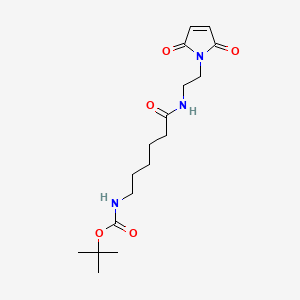





![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
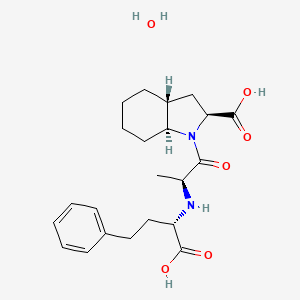
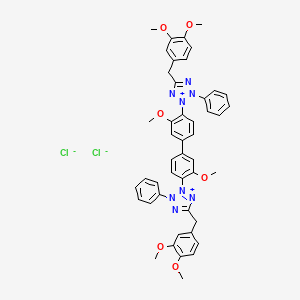
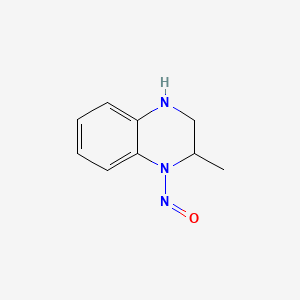
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)
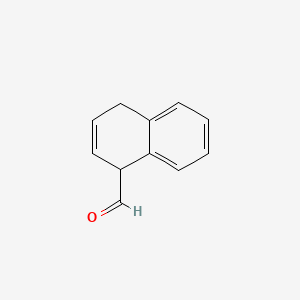
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)